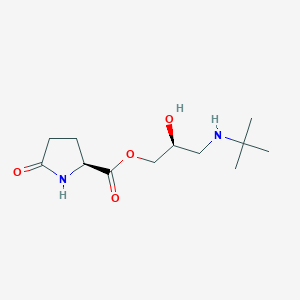![molecular formula C19H17N5 B12917038 N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine CAS No. 849200-70-0](/img/structure/B12917038.png)
N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine is a synthetic organic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both aromatic and heterocyclic components, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,5-a]pyrazine core, followed by the introduction of the 2,6-dimethylphenyl and pyridin-4-yl groups through various coupling reactions. Key reagents and catalysts, such as palladium or copper catalysts, are often used to facilitate these transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the heterocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or catalysts.
Mecanismo De Acción
The mechanism of action of N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,6-Dimethylphenyl)-5-(pyridin-3-yl)imidazo[1,5-a]pyrazin-8-amine
- N-(2,6-Dimethylphenyl)-5-(pyridin-2-yl)imidazo[1,5-a]pyrazin-8-amine
Uniqueness
N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine is unique due to its specific substitution pattern on the imidazo[1,5-a]pyrazine core. This unique structure may confer distinct biological activities and properties compared to similar compounds.
Propiedades
Número CAS |
849200-70-0 |
|---|---|
Fórmula molecular |
C19H17N5 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-5-pyridin-4-ylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H17N5/c1-13-4-3-5-14(2)18(13)23-19-17-10-21-12-24(17)16(11-22-19)15-6-8-20-9-7-15/h3-12H,1-2H3,(H,22,23) |
Clave InChI |
KTCZHEVTKTYFPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC2=NC=C(N3C2=CN=C3)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one](/img/structure/B12916997.png)



![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide](/img/structure/B12917026.png)



![4-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12917051.png)


